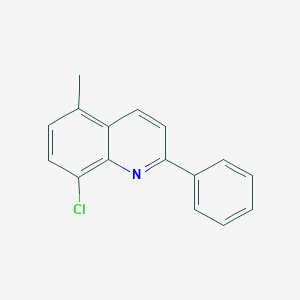

8-Chloro-5-methyl-2-phenylquinoline

Description

Contextualization of 8-Chloro-5-methyl-2-phenylquinoline within Contemporary Chemical and Biological Research

This compound represents a unique combination of structural features known to impart significant biological activity to the quinoline (B57606) scaffold. The strategic placement of a halogen at the C-8 position, a methyl group at the C-5 position, and an aryl group at the C-2 position suggests that this molecule could be a promising candidate in various streams of chemical and biological research. Halogenated quinolines are widely investigated for their antimicrobial and anticancer properties, while methyl and phenyl substitutions are known to modulate lipophilicity, metabolic stability, and target-binding interactions. Therefore, this compound sits at the intersection of several established research avenues, making its lack of characterization a noteworthy gap in the literature.

Overview of Quinoline Scaffold Significance in Chemical Sciences and Preclinical Investigations

The quinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions. mdpi.comgoogle.com The planarity of the quinoline ring allows it to intercalate into DNA, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. mdpi.com This versatility has made the quinoline nucleus a foundational element in the design and synthesis of new bioactive molecules. google.com

Historical Development and Current Trends in the Academic Exploration of Quinoline Derivatives Relevant to this compound

The synthesis of the quinoline core has been a subject of study for over a century, with several classic name reactions providing routes to this scaffold. The Skraup synthesis (1880) and its variation, the Doebner-von Miller reaction (1881), are foundational methods for creating substituted quinolines from anilines. iipseries.orgnih.govwikipedia.org For the synthesis of 2-phenylquinolines specifically, the Friedländer synthesis (1882) is of particular relevance, as it involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, such as acetophenone, to directly install the 2-phenyl group. wikipedia.orgjk-sci.comalfa-chemistry.comorganicreactions.org The Combes quinoline synthesis (1888) offers another route, typically yielding 2,4-disubstituted quinolines from the reaction of anilines with β-diketones. iipseries.orgwikipedia.orgdrugfuture.com

Current trends in quinoline research focus on the development of derivatives with high target specificity and reduced off-target effects. Much of this work revolves around structure-activity relationship (SAR) studies, where systematic modifications of the quinoline scaffold are made to optimize biological activity. For instance, 2-phenylquinoline (B181262) derivatives have been explored for their broad-spectrum anti-coronavirus activity, while various chloro-substituted quinolines have shown promise as anticancer agents. acs.orgnih.govnih.gov The exploration of multi-substituted quinolines like this compound is a logical progression of this research, aiming to fine-tune the pharmacological profile of the quinoline core.

Research Scope and Unaddressed Questions Pertaining to this compound

The primary unaddressed question concerning this compound is its very existence and characterization in the scientific literature. There is a clear opportunity for foundational research into this compound, starting with its chemical synthesis. Following successful synthesis, a host of questions emerge regarding its physicochemical and biological properties.

Key Research Questions:

What are the optimal synthetic routes to produce this compound with good yield and purity?

What are its fundamental physicochemical properties, such as solubility, lipophilicity (LogP), and melting point?

Does this compound exhibit cytotoxic activity against various cancer cell lines? The presence of the 8-chloro and 2-phenyl groups suggests this is a promising avenue. nih.govnih.govacs.org

Does it possess antimicrobial or antifungal properties? Halogenated quinolines are often active in this regard. nih.govresearchgate.net

Could it have potential as an antiviral agent, given the activity of other 2-phenylquinolines? acs.orgnih.gov

What is its metabolic stability and potential for further derivatization to create a library of related compounds for broader screening?

The following tables present comparative data from structurally related compounds to provide a basis for hypothesizing the properties of this compound.

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |

| 8-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 64-68 | 3.3 |

| 2-Phenylquinoline | C₁₅H₁₁N | 205.26 | 84 | 3.9 |

| This compound (Predicted) | C₁₆H₁₂ClN | 269.73 | N/A | >4.0 |

Data for related compounds sourced from PubChem and commercial supplier data sheets. nih.govsigmaaldrich.com LogP for the target compound is an estimate based on the additive lipophilicity of its substituents.

Table 2: Biological Activity of Structurally Similar Quinoline Derivatives

| Compound Class | Biological Activity Investigated | Key Findings |

| 2-Phenylquinolines | Anticancer, Antiviral | Showed activity against various cancer cell lines and broad-spectrum anti-coronavirus activity. acs.orgacs.orgsemanticscholar.org |

| 8-Chloroquinoline Derivatives | Anticancer, Antimicrobial | Substitution at the 8-position with chlorine has been shown to enhance antibacterial and anticancer activity. nih.govnih.govmdpi.com |

| 5-Methylquinoline Derivatives | Anticancer | Derivatives have shown cytotoxicity against cancer cell lines. |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer | Exhibited significant cytotoxicity against colorectal cancer cells. nih.gov |

This inferential data suggests that this compound is a compound of significant academic interest. Its synthesis and subsequent biological evaluation would address a clear gap in the current literature and could potentially yield a novel scaffold for therapeutic development.

Structure

3D Structure

Properties

CAS No. |

25413-16-5 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

8-chloro-5-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-7-9-14(17)16-13(11)8-10-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

YUTZTDVBVJZNFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 5 Methyl 2 Phenylquinoline and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 8-Chloro-5-methyl-2-phenylquinoline Core

Retrosynthetic analysis of this compound reveals several strategic disconnections. The quinoline (B57606) core can be deconstructed through pathways that align with established synthetic methods. The most common disconnections are of the C-C and C-N bonds that form the heterocyclic ring.

One logical approach involves a disconnection that breaks the ring between the nitrogen and the carbon at position 2, and the bond between carbons 4 and 4a. This points towards a condensation reaction between a substituted aniline (B41778), specifically 2-chloro-5-methylaniline (B1583412), and a β-dicarbonyl compound or its equivalent, which would provide the phenyl group at position 2.

Alternatively, a disconnection between C2-C3 and N-C8a suggests a pathway starting from a suitably substituted 2-aminobenzophenone (B122507) derivative. This approach is central to the Friedländer annulation. Another strategy could involve disconnecting the phenyl group at C2, suggesting a cross-coupling reaction on a pre-formed 8-chloro-5-methyl-2-haloquinoline core.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Synthetic Approaches for the Preparation of this compound

The synthesis of substituted quinolines like this compound can be achieved through a variety of classical and modern organic reactions.

Cyclization Reactions in Quinoline Synthesis and their Applicability

Several named reactions are fundamental to quinoline synthesis and can be adapted for the preparation of this compound. tandfonline.comresearchgate.net

Skraup and Doebner-Von Miller Reactions: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.goviipseries.org For the target molecule, 2-chloro-5-methylaniline would be the starting aniline. The Doebner-Von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones. nih.govrsc.org Both methods often require harsh conditions and can lead to issues with regioselectivity, which could be a challenge with the substituted aniline. tandfonline.comtandfonline.com

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org To synthesize this compound, 2-amino-3-chloro-6-methylbenzophenone could be reacted with a compound providing a two-carbon unit, such as acetaldehyde (B116499) or its equivalent. The regioselectivity is generally high with this method. rsc.org

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.org For the target molecule, 2-chloro-5-methylaniline would be reacted with a β-diketone like benzoylacetone. This would be followed by an acid-catalyzed cyclization and dehydration. iipseries.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov This method can produce a variety of substituted quinolines under mild conditions. nih.govnih.gov For the target molecule, a suitably substituted N-(2-alkynyl)aniline could be cyclized in the presence of an electrophile.

Cross-Coupling Methodologies for Substituted Quinoline Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. acs.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. To synthesize this compound, a pre-formed 2,8-dichloro-5-methylquinoline (B1448605) could be selectively coupled with phenylboronic acid. The challenge lies in the regioselective coupling at the C2 position over the C8 position. Alternatively, a quinoline N-oxide can direct C8-arylation.

Sonogashira Coupling: While typically used to introduce alkynyl groups, the Sonogashira coupling can be a precursor to other functionalities. For instance, a 2-alkynylquinoline could be synthesized and subsequently transformed into the desired 2-phenyl group through various methods.

Microwave-Assisted and Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. nih.govbenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in quinoline synthesis. benthamdirect.commdpi.comingentaconnect.combohrium.combenthamdirect.com Many of the classical cyclization reactions, such as the Friedländer and Skraup syntheses, have been successfully adapted to microwave conditions. mdpi.combohrium.com This technique offers a greener alternative by reducing energy consumption. benthamdirect.com

Green Chemistry Approaches: Beyond microwave synthesis, other green chemistry principles are being applied to quinoline synthesis. tandfonline.comtandfonline.com This includes the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts. tandfonline.comresearchgate.net For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and are being explored for quinoline synthesis. tandfonline.com

Regioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific isomers of substituted quinolines is crucial for structure-activity relationship studies.

Regioselectivity: Achieving the desired substitution pattern is a key challenge. The choice of synthetic method plays a major role. For instance, the Friedländer synthesis generally offers better regiocontrol compared to the Skraup or Doebner-von Miller reactions. rsc.org Modern methods involving directed C-H functionalization are also being developed to achieve high regioselectivity in the substitution of the quinoline core. mdpi.com Electrophile-driven cyclizations can also provide high regioselectivity. acs.orgscilit.com One-pot three-component reactions have also been developed to achieve high regioselectivity under mild conditions. rsc.orgpsu.edu

Stereoselectivity: While this compound itself is achiral, the introduction of substituents can create stereocenters. The development of stereoselective methods for the synthesis of quinoline derivatives is an active area of research, particularly for applications in medicinal chemistry. This often involves the use of chiral catalysts or starting materials.

Design and Synthesis of Compound Libraries Based on the this compound Scaffold

The development of compound libraries based on a common scaffold is a key strategy in drug discovery. The this compound core can serve as a template for generating a diverse set of molecules for biological screening.

Combinatorial Chemistry: Solid-phase synthesis is a powerful technique for the parallel synthesis of a large number of compounds. acs.org A quinoline core, such as a functionalized 8-chloro-5-methylquinoline, can be attached to a solid support and then elaborated through a series of reactions with different building blocks.

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. By applying a variety of reaction conditions and reagents to the this compound scaffold, a wide range of chemical space can be explored.

Below is a table summarizing the applicability of various synthetic methods for the synthesis of this compound.

| Synthetic Method | Starting Materials Example | Key Features | Applicability to this compound |

| Skraup Synthesis | 2-Chloro-5-methylaniline, Glycerol | One-pot, often harsh conditions | Potentially low yield and regioselectivity issues. |

| Doebner-Von Miller | 2-Chloro-5-methylaniline, α,β-Unsaturated carbonyl | Modification of Skraup, uses pre-formed carbonyls | Similar challenges to Skraup regarding conditions and selectivity. |

| Friedländer Annulation | 2-Amino-3-chloro-6-methylbenzophenone, Acetaldehyde | Good regioselectivity, milder conditions | Highly applicable if the substituted benzophenone (B1666685) is accessible. |

| Combes Synthesis | 2-Chloro-5-methylaniline, Benzoylacetone | Acid-catalyzed cyclization | Good potential, regioselectivity dependent on the β-diketone. |

| Suzuki-Miyaura Coupling | 2,8-Dichloro-5-methylquinoline, Phenylboronic acid | C-C bond formation, mild conditions | Applicable, requires selective coupling. |

| Microwave-Assisted | Various (depends on the specific reaction) | Reduced reaction times, improved yields | Can be applied to many classical methods to improve efficiency. benthamdirect.commdpi.com |

Optimization of Reaction Conditions and Scalability Studies for Laboratory-Scale Production of this compound

The efficient laboratory-scale synthesis of this compound is crucial for enabling further research into its chemical and biological properties. The optimization of reaction conditions and the assessment of scalability are key to ensuring a reliable and practical supply of the compound. While specific studies on the large-scale synthesis of this compound are not extensively documented in publicly available literature, the principles of quinoline synthesis optimization can be applied to devise a robust laboratory-scale production protocol. The Friedländer annulation and the Combes synthesis are two classical and versatile methods for quinoline synthesis that can be adapted for the preparation of this specific derivative. wikipedia.orgjocpr.comorganic-chemistry.org

The likely retrosynthetic analysis for this compound would involve the reaction of 2-amino-3-chloro-6-methylbenzaldehyde or a related ketone with a compound containing an activated α-methylene group, such as acetophenone, to form the desired quinoline ring system. The optimization of this reaction would involve a systematic investigation of various parameters to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Optimization of Reaction Conditions

The optimization of the synthesis of this compound would focus on several key reaction parameters:

Catalyst Selection: The Friedländer synthesis can be catalyzed by both acids and bases. organic-chemistry.orgkoreascience.kr Common acid catalysts include p-toluenesulfonic acid, sulfuric acid, and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.org Base catalysts often include sodium hydroxide, potassium hydroxide, or organic bases like piperidine. koreascience.kr For a given set of reactants, a screening of various catalysts is the first step in optimization. For instance, in the synthesis of other substituted quinolines, molecular iodine has been shown to be a highly efficient catalyst. organic-chemistry.org The choice of catalyst can significantly influence the reaction rate and the formation of regioisomers, if applicable.

Solvent Effects: The choice of solvent can dramatically impact the reaction yield and work-up procedure. Solvents ranging from polar protic (e.g., ethanol, water) to aprotic (e.g., toluene, dimethylformamide) would be evaluated. koreascience.krresearchgate.net In some cases, solvent-free conditions, potentially under microwave irradiation, have been shown to be effective and environmentally friendly for quinoline synthesis. jocpr.com For instance, the use of an aqueous medium with a surfactant or a phase-transfer catalyst could be explored to enhance the reaction rate and simplify purification.

Temperature and Reaction Time: These two parameters are intrinsically linked. An initial screening at various temperatures, from room temperature to the reflux temperature of the chosen solvent, would be conducted to determine the optimal balance. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and avoid degradation.

Stoichiometry of Reactants: The molar ratio of the amino-aromatic aldehyde/ketone and the carbonyl compound with the α-methylene group would be optimized. While a 1:1 stoichiometry is often the starting point, a slight excess of one reactant may be beneficial in driving the reaction to completion.

A systematic approach, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.

Below is an interactive data table summarizing a hypothetical optimization study for the synthesis of this compound via a Friedländer-type reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TsOH (10) | Toluene | 110 | 12 | 65 |

| 2 | H₂SO₄ (5) | Ethanol | 80 | 8 | 58 |

| 3 | Piperidine (20) | DMF | 100 | 6 | 72 |

| 4 | I₂ (15) | Solvent-free | 120 (MW) | 0.5 | 85 |

| 5 | Nd(NO₃)₃·6H₂O (10) | Acetonitrile (B52724) | 82 | 10 | 78 |

| 6 | SiO₂/H₂SO₄ | Dichloromethane | 40 | 18 | 75 |

This table is a hypothetical representation of an optimization study and the data is for illustrative purposes only.

Scalability Studies for Laboratory-Scale Production

Once the optimal reaction conditions are established on a small scale (e.g., milligram to a few grams), scalability studies are necessary to ensure that the synthesis can be reliably scaled up to produce larger quantities (e.g., tens to hundreds of grams) in a laboratory setting. researchgate.net

Key considerations for scalability include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors. The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in maintaining a consistent reaction temperature. The use of a jacketed reactor with controlled heating and cooling would be essential.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. What works in a small flask may not be sufficient for a larger volume. The type and speed of the stirrer would need to be carefully considered to avoid localized "hot spots" or areas of poor reactant mixing.

Reagent Addition: The rate of addition of one or more reagents can be critical, especially for highly reactive or exothermic processes. A controlled addition using a syringe pump or a dropping funnel may be necessary to maintain the optimal reaction profile.

Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or chromatography on a small column, may become cumbersome and inefficient at a larger scale. Alternative purification methods, such as crystallization or distillation, should be explored. For example, identifying a suitable solvent system for recrystallization can significantly simplify the purification of the final product and is highly scalable.

Continuous Flow Synthesis: For even larger laboratory-scale production or potential pilot-plant scale-up, continuous flow chemistry offers significant advantages over batch processing. researchgate.net Flow reactors provide excellent control over reaction parameters, enhanced heat and mass transfer, and can be operated for extended periods to produce significant quantities of the target compound. researchgate.net A continuous flow process for the synthesis of quinolines has been demonstrated to be scalable, with production rates of greater than one gram per hour. researchgate.net

A successful scalability study would demonstrate that this compound can be produced in consistently high yield and purity at the desired laboratory scale, with a well-documented and robust procedure.

Computational and Theoretical Investigations of 8 Chloro 5 Methyl 2 Phenylquinoline

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling of 8-Chloro-5-methyl-2-phenylquinoline

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For this compound, these methods can elucidate its stability, reactivity, and spectroscopic properties. Techniques like Density Functional Theory (DFT) are used to calculate quantum-molecular descriptors such as frontier molecular orbitals (HOMO and LUMO), charge distribution via molecular electrostatic potential (MEP) surfaces, and local reactivity indicators like Fukui functions. arabjchem.orguantwerpen.be

Analyses of related quinoline (B57606) derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for defining molecular stability and reactivity. The HOMO-LUMO energy gap is a key indicator; a smaller gap suggests higher reactivity and potential for charge transfer within the molecule, which can be essential for biological activity. scirp.orgchalcogen.ro For instance, in studies of other substituted quinolines, modifications with electron-withdrawing or donating groups have been shown to systematically tune the HOMO-LUMO gap. figshare.com MEP maps reveal the electrophilic and nucleophilic sites of a molecule, predicting regions likely to engage in intermolecular interactions. arabjchem.orgnih.gov For quinoline derivatives, negative potential is often localized on nitrogen and oxygen atoms, while positive regions are found around hydrogen atoms, guiding the understanding of potential hydrogen bonding sites. arabjchem.org

Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it ideal for studying complex molecules like quinoline derivatives. scirp.orgnih.gov It is employed to optimize molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties. scirp.orgmdpi.com

In studies on analogous compounds, such as 5,7-dichloro-8-hydroxy-2-methyl quinoline, DFT calculations have been used to investigate how substitutions with chlorine atoms and methyl groups alter the electronic landscape compared to the parent quinoline molecule. arabjchem.org These calculations provide insights into bond lengths, angles, and dihedral angles, which can be compared with experimental crystallographic data. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can reveal hyperconjugative interactions and charge delocalization, explaining the stabilization of the molecular system. arabjchem.orguantwerpen.be For this compound, DFT would be instrumental in predicting how the specific arrangement of the chloro, methyl, and phenyl groups influences its electronic behavior and reactivity profile.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. arabjchem.org |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index. | Quantifies the overall reactivity of the molecule. |

Molecular Docking Simulations to Investigate Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for virtual screening and understanding the structural basis of a compound's biological activity. For this compound, docking simulations would be performed to predict its binding affinity and mode of interaction within the active site of a relevant biological target, such as a kinase, enzyme, or receptor implicated in a disease.

Studies on structurally related 2-phenylquinoline (B181262) and chloro-quinoline derivatives have successfully used docking to explore their potential as anticancer, antibacterial, or antiviral agents. nih.govresearchgate.netacs.orgnih.gov For example, docking of 2-phenyl quinoline-4-carboxamide derivatives into the active sites of target proteins revealed key hydrogen bond and hydrophobic interactions responsible for their activity. researchgate.net Similarly, docking of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives against the EGFR tyrosine kinase domain helped rationalize their anticancer activity, with the best compounds showing well-conserved hydrogen bonds with active site residues. nih.gov The docking score, an estimation of binding affinity, is often used to rank compounds and prioritize them for synthesis and experimental testing. nih.govamazonaws.com A docking study of this compound would identify key amino acid residues it may interact with, providing hypotheses about its mechanism of action.

| Analog Compound | Protein Target (PDB ID) | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Compound 5d (Ciprofloxacin derivative) | DNA gyrase | Not specified | Not specified | nih.gov |

| Compound IVg (Quinolone derivative) | EGFR Tyrosine Kinase (1M17) | Not specified | -137.813 (MolDock Score) | nih.gov |

| Compound 17 (Quinoline derivative) | P-glycoprotein (6C0V) | Not specified | -9.22 | nih.gov |

| Compound 6g (2-Phenylquinoline) | SARS-CoV-2 Helicase (nsp13) | Not specified | Not specified | acs.orgnih.gov |

| Imidazoquinoline 5f | E. coli DNA gyrase B (4Z2D) | Asp500, Ile502, Gly504 | -7.9 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics of this compound

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore conformational changes, and refine the understanding of binding dynamics. nih.govnih.gov

For a complex of this compound with a protein target, an MD simulation would typically be run for hundreds of nanoseconds to observe its behavior in a simulated physiological environment. nih.govmdpi.com Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact with the ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex accessible to the solvent, which can provide insights into the compactness of the protein-ligand system upon binding. nih.gov

Studies on other quinoline derivatives have used MD simulations to validate docking results, showing that the predicted binding modes are stable over time and that key interactions are maintained. uantwerpen.benih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. A QSAR study on analogs of this compound would involve generating a dataset of similar molecules with known biological activities and calculating a wide range of molecular descriptors for each.

These descriptors fall into several categories:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity, logP (lipophilicity).

3D: Steric parameters (e.g., Molar Refractivity), solvent-accessible surface area.

Quantum Mechanical: HOMO/LUMO energies, dipole moment.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that correlates a selection of these descriptors with the observed activity. nih.gov For example, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives found that their antifungal activity was strongly influenced by lipophilicity (cLogP). neliti.com Another study on 8-hydroxyquinolines showed that antiplaque activity was best correlated with molar refractivity (a steric parameter), logP, and an electronic parameter. nih.gov Such a model, once validated, could be used to predict the activity of this compound and guide the design of new analogs with potentially improved potency by modifying its structure to optimize the key descriptors.

Pharmacophore Modeling and Virtual Screening Strategies for Identifying New this compound-like Ligands

A pharmacophore model represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific biological target and elicit a response. These models are generated based on the structures of one or more known active ligands.

For this compound, a pharmacophore model could be developed based on its docked conformation in a protein's active site or by aligning it with other known active compounds for the same target. This model serves as a 3D query for virtual screening of large chemical databases. The screening process rapidly filters millions of compounds, identifying those that match the pharmacophoric features. This strategy is a powerful tool for discovering novel chemical scaffolds that are structurally different from the original ligand but retain the necessary features for biological activity. A study on 2,4-diphenylquinolines used this approach to identify key pharmacophoric features, including hydrophobic and hydrogen-bonding zones, that are determinant for inhibiting KDM4B proteins. researchgate.net

Chemoinformatics and Machine Learning Approaches in Predicting Research Outcomes for this compound

Chemoinformatics combines computational methods to analyze and manage vast amounts of chemical data. researchgate.net In recent years, machine learning (ML), a subset of artificial intelligence, has become a cornerstone of chemoinformatics, revolutionizing drug discovery by enabling the prediction of molecular properties, biological activities, and even reaction outcomes. github.ioplos.orgmdpi.com

For a compound like this compound and its analogs, ML models can be applied in various ways:

Predictive QSAR: As mentioned, ML algorithms like Random Forest, Support Vector Machines (SVM), and neural networks are often used to build more complex and accurate QSAR models than traditional linear methods. nih.gov

Bioactivity Prediction: ML models can be trained on large datasets of compounds with known activities (e.g., active/inactive) to classify new molecules. These models learn from molecular fingerprints or descriptors to predict whether a compound like this compound is likely to be active against a particular target. plos.orgnih.gov

ADME/Tox Prediction: ML is widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, early in the drug discovery process, helping to identify candidates with favorable drug-like properties.

A study on 2-oxo-dihydroquinoline derivatives used various ML methods, including k-nearest neighbors (KNN), decision trees, and gradient boosting, to develop robust QSAR models for predicting P-glycoprotein inhibition. nih.gov The application of such advanced computational approaches can significantly de-risk and accelerate the development of new therapeutic agents based on the this compound scaffold.

Exploration of Molecular Recognition and Biological Target Engagement for 8 Chloro 5 Methyl 2 Phenylquinoline

In Vitro Assay Development for Investigating Molecular Interactions of 8-Chloro-5-methyl-2-phenylquinoline

No published studies were found describing the development or use of specific in vitro assays to investigate the molecular interactions of this compound. Research on related compounds, such as 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin), has utilized techniques like fluorescence quenching assays to study interactions with proteins like bovine serum albumin (BSA). nih.govnih.gov However, no such assays have been documented for this compound.

Enzyme Inhibition and Activation Studies of this compound at the Molecular Level

There is no available data on the inhibitory or activatory effects of this compound on any specific enzymes. While other quinoline (B57606) derivatives have been evaluated for their effects on various enzymes, such as DNA gyrase , and some show inhibitory concentrations against certain cell lines nih.gov, these findings are not transferable to the subject compound. Without experimental data, no table of enzyme kinetics or inhibition constants (Kᵢ, IC₅₀) can be compiled for this compound.

Cellular Target Identification Strategies for this compound and its Derivatives

There are no published reports on efforts to identify the cellular targets of this compound. Methodologies such as affinity chromatography, chemical proteomics, or genetic screening approaches have not been applied to this specific molecule to elucidate its protein or nucleic acid binding partners within a cellular context.

Biophysical Techniques for Mapping Protein-Ligand Interactions with this compound (e.g., SPR, ITC)

No studies have been published that employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interactions between this compound and any protein target. These methods are essential for quantitatively characterizing the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. While the interaction of cloxyquin with BSA has been characterized using such methods nih.govnih.gov, this data is specific to cloxyquin and cannot be attributed to this compound.

Elucidation of Mechanism of Action at Molecular and Cellular Levels for this compound (e.g., cellular pathway modulation, DNA intercalation studies)

The mechanism of action for this compound remains unelucidated. There is no research available on its potential to modulate specific cellular signaling pathways, nor are there any studies investigating its ability to intercalate with DNA or interact with other key cellular macromolecules. For comparison, a different compound, 2-Chloro-8-phenylquinoline, has been investigated for its potential to inhibit bacterial DNA gyrase. However, no such mechanistic insights are available for this compound.

Advanced Analytical Methodologies for Research on 8 Chloro 5 Methyl 2 Phenylquinoline

Chromatographic Techniques for Separation and Purity Assessment of 8-Chloro-5-methyl-2-phenylquinoline and its Analogs

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. These techniques exploit differences in the physicochemical properties of components in a mixture to achieve separation.

Thin-Layer Chromatography (TLC): TLC is a widely used technique for monitoring the progress of chemical reactions and for the initial purity assessment of synthesized compounds. ijpsr.comacs.org For quinoline (B57606) derivatives, TLC is typically performed on silica (B1680970) gel G plates. ijpsr.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and a mobile phase. The choice of the mobile phase, often a mixture of solvents, is critical for achieving good separation. For instance, a quaternary mobile phase of toluene-chloroform-diethyl ether-diethylamine has been successfully used for the separation of quinoline alkaloids. researchgate.net After development, the separated spots are visualized, commonly under UV light (254 nm) or in an iodine chamber, to determine the retention factor (Rf) values. ijpsr.comscielo.brslideshare.net

Column Chromatography: For preparative separation and purification of larger quantities of this compound, column chromatography is the method of choice. Similar to TLC, this technique often uses silica gel as the stationary phase. scielo.br The crude product is loaded onto the column and eluted with a suitable solvent system, such as a petroleum ether and ethyl acetate (B1210297) mixture. nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is a powerful tool for the final purity assessment and quantitative analysis of quinoline derivatives. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. nih.gov A study on antileishmanial 2-substituted quinolines utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) (ACN) under gradient elution to resolve parent compounds and their metabolites. researchgate.net The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel G | Toluene-Chloroform-Diethyl Ether-Diethylamine | Reaction monitoring, Purity check | ijpsr.comresearchgate.net |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Purification of synthesized product | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile / Water or Buffer | Purity assessment, Quantitative analysis | researchgate.netsielc.com |

Spectroscopic Methodologies for Structural Elucidation of Novel this compound Derivatives (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. Aromatic protons on the quinoline and phenyl rings would typically appear in the downfield region of approximately 7.0-8.5 ppm. rsc.orglibretexts.org The methyl group protons at the C5 position would give rise to a singlet in the upfield region, likely around 2.7 ppm, as seen in analogous methylquinolines. rsc.org The integration of these signals provides the ratio of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. For 2-phenylquinoline (B181262), characteristic signals appear at δ 157.4 (C2), 148.3 (C8a), and 139.7 (C1' of phenyl), with other aromatic carbons appearing between 119 and 137 ppm. rsc.org For this compound, the presence of the chloro and methyl groups would shift the signals of the adjacent carbons. The carbon of the methyl group would be expected in the range of δ 18-20 ppm. rsc.org

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which helps in confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For quinoline derivatives, a common fragmentation is the loss of HCN (27 mass units). mcmaster.camcmaster.ca The mass spectrum of 8-Chloro-2-methylquinoline shows a prominent molecular ion peak, which is characteristic of aromatic compounds. mcmaster.ca For this compound, key fragments could arise from the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•). The analysis of halogen-substituted 3-phenylpropenoates shows a distinctive loss of the ortho-chlorine substituent, a fragmentation pathway that could be relevant for the 8-chloro substitution pattern. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the bonds. For a compound like this compound, characteristic absorption bands would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1600-1400 cm⁻¹ region), and a C-Cl stretching vibration. researchgate.net For 8-hydroxyquinoline, C=N stretching is observed around 1580 cm⁻¹. researchgate.net

| Spectroscopic Technique | Information Obtained | Expected Data for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Aromatic protons: ~7.0-8.5 ppm; Methyl protons: ~2.7 ppm | rsc.orgrsc.org |

| ¹³C NMR | Carbon skeleton and environment | Aromatic carbons: ~119-158 ppm; Methyl carbon: ~18-20 ppm | rsc.orgrsc.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak, fragments from loss of Cl•, CH₃•, HCN | mcmaster.camcmaster.ca |

| Infrared (IR) Spectroscopy | Functional groups | Aromatic C-H, C=C, C=N, and C-Cl stretching vibrations | researchgate.net |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of the compound must be grown. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

For the related compound 8-Chloro-2-methylquinoline, single crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group Pca2₁. The analysis also identified significant intermolecular π–π stacking interactions between the aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.819 Å. Such interactions are crucial in understanding the solid-state packing and properties of the material. In another example, the crystal structure of N¹-phenyl-N⁴-[(quinolin-2-yl)methylidene]benzene-1,4-diamine showed that the quinoline ring system was nearly planar and participated in C—H⋯π interactions. nih.gov For this compound, X-ray analysis would confirm the relative positions of the chloro, methyl, and phenyl substituents on the quinoline core and reveal the dihedral angle between the phenyl group and the quinoline plane.

| Parameter | Information Provided | Example from Analog (8-Chloro-2-methylquinoline) | Reference |

|---|---|---|---|

| Crystal System | The basic shape of the unit cell | Orthorhombic | researchgate.net |

| Space Group | The symmetry elements of the crystal | Pca2₁ | researchgate.net |

| Unit Cell Dimensions | The size of the repeating unit in the crystal lattice | a, b, c dimensions and α, β, γ angles | researchgate.net |

| Bond Lengths/Angles | Precise geometry of the molecule | Confirms covalent structure | researchgate.net |

| Intermolecular Interactions | How molecules pack in the solid state | π–π stacking with a centroid distance of 3.819 Å | researchgate.net |

Hyphenated Techniques in the Analysis of Reaction Intermediates and Products during this compound Synthesis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures, such as those encountered during the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for monitoring reaction progress and identifying products, byproducts, and intermediates. nih.govmadison-proceedings.com In the synthesis of quinolines, GC-MS can be used to analyze the reaction mixture, helping to optimize reaction conditions by quantifying the ratio of different isomers or products formed. nih.govresearchgate.net For example, in the synthesis of quinolinecarbaldehydes, GC-MS was used to identify and quantify the C5 and C7 regioisomers formed during the reaction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the analysis of a wide range of compounds, especially those that are not suitable for GC due to low volatility or thermal instability. nih.govresearchgate.net Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) offers rapid and highly sensitive analysis. nih.gov In the context of synthesizing this compound, LC-MS could be used to monitor the reaction in real-time, identifying transient intermediates. The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high specificity and sensitivity for quantitative analysis of the target compound and any related impurities in a complex matrix. labce.comnih.govyoutube.com Time-of-flight (TOF) mass analyzers coupled with LC or GC can provide accurate mass measurements, which aids in the identification and structural elucidation of unknown products or intermediates in the reaction mixture. nih.gov

These hyphenated techniques provide a comprehensive picture of the reaction, enabling chemists to understand reaction mechanisms, identify byproducts, and develop efficient and clean synthetic routes for this compound.

Structure Activity Relationship Sar Principles in 8 Chloro 5 Methyl 2 Phenylquinoline Research

Design of Experiment (DoE) Methodologies for Systematic SAR Studies of 8-Chloro-5-methyl-2-phenylquinoline Analogs

Design of Experiment (DoE) is a statistical approach that enables the systematic and efficient exploration of a system, making it highly valuable in medicinal chemistry for navigating the vastness of chemical space. ukqsar.org When applied to the study of this compound analogs, DoE methodologies allow researchers to maximize the information gained from a limited set of synthesized compounds, accelerating the identification of key structural features for desired activity. ukqsar.org

A typical DoE approach for this scaffold would involve:

Defining the Design Space: Identifying key positions on the this compound molecule for modification. These include the 8-chloro position, the 5-methyl position, and various positions on the 2-phenyl ring.

Selecting Physicochemical Properties: Choosing a set of molecular descriptors (e.g., size, lipophilicity, electronic character) to vary at each modification site.

Generating a Candidate Set: Creating a virtual library of all potential compounds that could be synthesized based on the defined variations.

Applying a Statistical Design: Using a covering design, such as clustering or D-optimal design, to select a diverse and representative subset of compounds from the candidate list for synthesis and biological testing. This ensures that the selected compounds cover the property space as broadly as possible. ukqsar.org

The goal is to move beyond a one-variable-at-a-time approach and instead understand the complex, often non-linear, relationships between multiple structural changes and biological activity.

Table 1: Illustrative DoE Matrix for this compound Analogs This table demonstrates how a fractional factorial design might be conceptualized to study the effects of substituents at three key positions.

| Analog | R1 (Position 8) | R2 (Position 5) | R3 (Position 4' of Phenyl Ring) | Rationale for Inclusion |

| Parent | -Cl | -CH₃ | -H | Baseline compound |

| Analog 1 | -F | -CH₃ | -H | Probe effect of smaller, more electronegative halogen |

| Analog 2 | -Br | -CH₃ | -H | Probe effect of larger, less electronegative halogen |

| Analog 3 | -Cl | -H | -H | Assess importance of the 5-methyl group |

| Analog 4 | -Cl | -CH₂CH₃ | -H | Probe for larger hydrophobic pocket at position 5 |

| Analog 5 | -Cl | -CH₃ | -OH | Introduce H-bond donor/acceptor on phenyl ring |

| Analog 6 | -Cl | -CH₃ | -OCH₃ | Modify electronics and add H-bond acceptor |

| Analog 7 | -F | -H | -OH | Test combined effects from a multifactorial design |

This is a simplified, illustrative table.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric features are derived from its constituent parts and their spatial orientation. nih.govrsc.org

Key features include:

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline (B57606) ring system is a primary hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused quinoline ring system and the 2-phenyl substituent provide extensive aromatic surfaces capable of engaging in π-π stacking and hydrophobic interactions with a target protein. nih.gov

Halogen Bond Donor: The chlorine atom at position 8 can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized in drug design.

Steric/Hydrophobic Features: The methyl group at position 5 provides a defined steric feature and a small hydrophobic patch that can influence the compound's conformation and interaction with hydrophobic pockets in a target.

Computational modeling and docking studies on related quinoline derivatives often reveal the importance of these features in orienting the molecule within a receptor's active site. nih.govmdpi.com

Table 2: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Quinoline Ring Nitrogen | Hydrogen Bonding |

| Aromatic Ring | Quinoline Core | π-π Stacking, Hydrophobic |

| Aromatic Ring | 2-Phenyl Group | π-π Stacking, Hydrophobic |

| Halogen Bond Donor | 8-Chloro Group | Halogen Bonding, Electrostatic |

| Hydrophobic Pocket Filler | 5-Methyl Group | van der Waals, Hydrophobic |

Strategies for Modulating Molecular Recognition and Target Engagement through Structural Modifications of this compound

Once the core pharmacophore is understood, medicinal chemists employ specific strategies to modify the this compound structure to fine-tune its binding affinity and selectivity for a biological target.

Modification of the 8-Position: Replacing the chlorine atom with other halogens (F, Br, I) can systematically alter the electronics, lipophilicity, and halogen-bonding capability at this position. Substituting with non-halogen groups like methoxy (B1213986) (-OCH₃) or cyano (-CN) can further probe the electronic and steric requirements of the binding pocket.

Modification of the 5-Position: The 5-methyl group can be varied to explore the size and nature of a corresponding hydrophobic pocket on the target. Changing it to hydrogen (-H) would test its necessity, while expansion to larger alkyl groups (ethyl, propyl) could enhance hydrophobic interactions if space permits.

Substitution on the 2-Phenyl Ring: This ring provides a versatile handle for modifications. Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OH, -NH₂) at the ortho-, meta-, or para-positions can drastically alter the electronic distribution across the entire molecule and introduce new interaction points, such as hydrogen bonds. rsc.org For instance, SAR studies on other quinoline hybrids have shown that electron-donating groups can enhance activity, while electron-withdrawing groups can diminish it. rsc.org

Scaffold Hopping/Ring Variation: In more advanced stages, the phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different spatial arrangements and interaction patterns.

Correlation of Molecular Descriptors with Observed Biological Interactions in this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com For a series of this compound analogs, a QSAR model would be built by correlating calculated molecular descriptors with experimentally determined biological data (e.g., IC₅₀ values).

Key molecular descriptors relevant for this series would include:

Electronic Descriptors (e.g., Hammett constants, partial charges): These quantify the electron-donating or -withdrawing nature of substituents, affecting how the molecule interacts with charged or polar residues in the target.

Steric Descriptors (e.g., molar refractivity, Taft parameters): These describe the size and shape of the substituents, which is crucial for fitting into a binding site.

Topological Descriptors: These are numerical representations of the molecular structure, including branching and connectivity.

3D-QSAR Descriptors: Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.govmdpi.com

A successful QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. nih.gov

Table 3: Illustrative QSAR Data for Hypothetical Analogs of this compound This table shows how calculated descriptors for a set of analogs would be tabulated against their biological activity to build a QSAR model.

| Analog (Modification on 4'-phenyl) | cLogP (Lipophilicity) | TPSA (Polarity) | MW (Size) | Hypothetical pIC₅₀ (Activity) |

| -H | 5.12 | 12.89 | 253.72 | 6.5 |

| -OH | 4.98 | 33.12 | 269.72 | 7.2 |

| -OCH₃ | 5.25 | 22.12 | 283.75 | 7.0 |

| -NO₂ | 5.05 | 58.87 | 298.72 | 6.1 |

| -NH₂ | 4.61 | 38.91 | 268.74 | 6.8 |

| -CF₃ | 5.89 | 12.89 | 321.72 | 6.3 |

This table is for illustrative purposes only to demonstrate the QSAR concept.

Future Directions and Research Gaps in the Academic Exploration of 8 Chloro 5 Methyl 2 Phenylquinoline

Emerging Synthetic Strategies for Accessing Complex 8-Chloro-5-methyl-2-phenylquinoline Architectures

The synthesis of the core this compound structure can be accomplished through established methods like the Friedländer annulation or the Doebner-von Miller reaction. However, the future of its synthetic exploration lies in the adoption of more sophisticated and efficient strategies to generate complex and diverse derivatives. The focus will likely be on late-stage functionalization, allowing for the rapid generation of a library of analogs from a common intermediate.

Modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are poised to be instrumental. These methods would enable the introduction of a wide variety of substituents at different positions of the quinoline (B57606) core and the phenyl ring, leading to novel molecular architectures. For instance, the chloro group at the 8-position could serve as a handle for further derivatization.

Another promising direction is the use of C-H activation strategies. This would allow for the direct functionalization of the quinoline and phenyl rings without the need for pre-functionalized starting materials, thus streamlining the synthetic process and reducing waste. Photoredox catalysis also presents an exciting avenue for the development of novel transformations to access unique derivatives of this compound under mild reaction conditions.

Table 1: Potential Emerging Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Application | Expected Outcome |

| Suzuki Coupling | Introduction of aryl or heteroaryl groups at the 8-position (replacing chlorine). | Generation of derivatives with extended conjugation and diverse electronic properties. |

| Buchwald-Hartwig Amination | Introduction of various amine functionalities at the 8-position. | Creation of analogs with potential for improved biological activity and solubility. |

| C-H Activation | Direct functionalization of the quinoline and phenyl rings. | Efficient and atom-economical synthesis of novel derivatives. |

| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique and complex molecular scaffolds. |

Integration of Artificial Intelligence and Robotics in the Discovery and Synthesis of this compound Derivatives

The convergence of artificial intelligence (AI) and robotics is set to revolutionize chemical synthesis and drug discovery. For a scaffold like this compound, these technologies can significantly accelerate the exploration of its chemical space.

AI algorithms, particularly machine learning models, can be trained on existing data of quinoline derivatives to predict the biological activities and physicochemical properties of novel, virtual derivatives of this compound. This in silico screening can prioritize the synthesis of compounds with the highest potential, saving time and resources.

Furthermore, AI can be employed to devise optimal synthetic routes. Retrosynthesis prediction tools can suggest the most efficient ways to synthesize complex target molecules based on the this compound scaffold.

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound

While the biological activity of this compound itself is not yet documented, the broader quinoline class exhibits a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.combldpharm.com This suggests that derivatives of this compound could also interact with various biological targets.

Future research should focus on high-throughput screening of a library of its derivatives against a diverse panel of biological targets. This could uncover novel activities and identify promising lead compounds for drug discovery programs.

Once a hit is identified, detailed mechanistic studies will be essential to understand how the compound exerts its biological effect. This would involve identifying the specific molecular target and elucidating the downstream signaling pathways that are modulated. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify the direct binding partners of the active compounds. Understanding the mechanism of action is critical for the rational optimization of lead compounds and for predicting potential side effects.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale based on Quinoline Precedent |

| Kinases | Oncology, Inflammation | Many quinoline derivatives are known kinase inhibitors. nih.gov |

| DNA and Associated Enzymes | Oncology, Infectious Diseases | Quinolines can intercalate into DNA or inhibit enzymes like topoisomerases. sigmaaldrich.com |

| G-protein Coupled Receptors (GPCRs) | Various | The quinoline scaffold is present in drugs targeting GPCRs. |

| Ion Channels | Neurological Disorders, Cardiovascular Diseases | Certain quinolines are known to modulate ion channel activity. |

Development of Advanced Chemical Biology Probes Based on this compound for Mechanistic Investigations

Chemical biology probes are powerful tools for studying biological processes in their native environment. The this compound scaffold, with its potential for derivatization, is an excellent candidate for the development of such probes.

By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of active derivatives, researchers can create probes to visualize the subcellular localization of the target protein or to isolate and identify its binding partners. For instance, a fluorescently labeled derivative could be used in high-resolution microscopy to track the movement of its target within a living cell.

Furthermore, photo-affinity labeling probes can be designed to covalently link to their target upon photo-irradiation. This would allow for the unambiguous identification of the target protein from a complex cellular lysate. The development of such advanced chemical biology tools will be instrumental in dissecting the intricate biological pathways modulated by this compound derivatives.

Challenges and Opportunities in the Academic Study and Research Translation of this compound

The primary challenge in the academic exploration of this compound is the current lack of specific research. Establishing a foundational body of knowledge, including robust synthetic protocols and initial biological screening data, is the first and most critical hurdle.

Another challenge lies in the potential for off-target effects, a common issue with quinoline-based compounds. Careful structure-activity relationship (SAR) studies and selectivity profiling will be necessary to develop compounds with a clean pharmacological profile.

Despite these challenges, the opportunities are vast. The unique substitution pattern of this compound offers the potential for novel intellectual property. The exploration of this untapped chemical space could lead to the discovery of new drugs with novel mechanisms of action or superior properties compared to existing therapies.

The translation of academic discoveries into clinical applications will require interdisciplinary collaboration between synthetic chemists, biologists, pharmacologists, and clinicians. Open-access data sharing and the establishment of collaborative research networks will be crucial to accelerate the development of any promising lead compounds derived from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.